比普利地尔

描述

Hemodynamic Effects of Bepridil

Bepridil is recognized for its unique chemical structure and properties that set it apart from other calcium antagonists. It has a long half-life and also exhibits sodium channel inhibition. In patients with normal left ventricular function, bepridil can cause modest reductions in heart rate and blood pressure, with higher doses leading to a transient negative inotropic effect. For those with impaired left ventricular function, bepridil at an oral dosage of 400 mg/day does not significantly affect heart rate or arterial pressure compared to placebo. However, in patients with coronary disease, bepridil has been shown to improve exercise hemodynamics and reduce the frequency of wall motion abnormalities, suggesting an improvement in myocardial perfusion .

Free Radical Scavenging Activity

Bepridil's ability to scavenge free radicals has been assessed, revealing that it can reduce the stable free radical DPPH in a 2:1 molar ratio, showing activity comparable to reference antioxidants. Although ineffective in a superoxide generating system, bepridil demonstrated potent hydroxyl radical scavenging activity, which may contribute to its therapeutic effects in myocardial ischemia. This scavenging activity was also confirmed in vivo, where bepridil showed a protective effect in alloxan-induced diabetes in mice .

Modulation of KATP Channels and Cardioprotection

Bepridil has been found to open mitochondrial ATP-sensitive K+ (mitoKATP) channels while blocking sarcolemmal ATP-sensitive K+ (sarcKATP) channels. This dual action suggests that bepridil can confer cardioprotection, mitigating ischemic injury while preventing arrhythmias. The drug's ability to improve the recovery of developed tension after ischemia and reperfusion in guinea pig ventricular muscles further supports its cardioprotective effects .

Efficacy in Marburg Virus Disease

In a murine model of Marburg virus disease, bepridil demonstrated efficacy, with dosing leading to high survival rates. This finding supports the potential of bepridil as a broad-spectrum anti-filovirus therapeutic agent, warranting further investigation for its use against filovirus infections .

Bradycardia Induction

Bepridil induces bradycardia by acting directly on the sinus node, affecting action potential amplitude and depolarization velocities. This effect is dose-dependent and can lead to a marked reduction in heart rate, as observed in in vitro studies with rabbit sino-atrial tissue and in vivo studies with dogs .

Interaction with Cardiac Troponin C

The interaction of bepridil with cardiac troponin C in the presence of calcium has been studied using various techniques. Bepridil binds to cardiac troponin C, reducing the rate of calcium release from the low affinity site and leading to a small increase in the alpha-helical content of the complex. This interaction is localized in the N-terminal domain of the protein, which contains the low affinity calcium site .

Up-regulation of Cardiac Na+ Channels

Bepridil has been shown to up-regulate cardiac Na+ channels as a long-term effect by inhibiting calmodulin activity, which in turn blunts proteasome signals. This effect has been observed in isolated neonatal rat cardiomyocytes and in a heterologous expression system of the human Nav1.5 channel .

Blockade of K(+) Channels and Action Potential Duration

Bepridil inhibits ATP-sensitive K(+) (K(ATP)) channels and Na(+)-activated K(+) (K(Na)) channels, which can blunt the shortening of action potential duration caused by metabolic inhibition. This effect may contribute to the antiarrhythmic action of bepridil during ischemia .

Therapeutic Use in Stable Angina Pectoris

Pharmacological Properties

Bepridil's pharmacological profile includes multiple therapeutic actions such as calcium influx blockade, calmodulin antagonism, and sodium-calcium exchange inhibition. These actions contribute to its antianginal, vasodilatory, and potential antiarrhythmic effects. Bepridil's inhibition of outward potassium currents and sodium-calcium exchange can increase action potential duration and ventricular refractoriness, which are important for its class III antiarrhythmic mechanism. However, caution is advised due to the risk of excessive QT interval prolongation, particularly in the presence of hypokalemia .

科学研究应用

诱发心动过缓

比普利地尔已被研究其对心率的影响,特别是其诱发持续性心动过缓的能力。对来自兔心脏的离体窦房组织和对狗的体内研究表明,比普利地尔通过直接作用于窦房结来降低心率。这种作用归因于动作电位持续时间和心脏离子流的变化 (Beaughard 等人,1982)。

抗 SARS-CoV-2 的抗病毒特性

最近的研究强调了比普利地尔在对抗 COVID-19 中的潜力。计算对接分析将比普利地尔确定为 SARS-CoV-2 的有效抑制剂,在哺乳动物细胞系中表现出显着的抗病毒活性。这一发现表明比普利地尔在 COVID-19 的临床治疗中具有潜在的效用 (Vatansever 等人,2021)。

调节心脏钠通道

已观察到比普利地尔会影响心脏离子通道,特别是电压门控 Na+ 通道。对离体新生大鼠心肌细胞和人 Nav1.5 通道表达系统进行的研究揭示了比普利地尔对 Na+ 通道的长期影响,表明其在抗电重构中的作用 (Kang 等人,2009)。

钙通道阻断和抗缺血作用

比普利地尔的钙拮抗剂特性,以及其直接的负性变时、负性传时、负性肌力和血管扩张作用,共同促成了其显着的抗缺血和抗心绞痛作用。这种药理特性强调了其在稳定型心绞痛等疾病中的治疗用途 (Hollingshead 等人,1992)。

抑制内向整流钾通道

对比普利地尔抗心律作用的研究揭示了其在抑制新生大鼠心肌细胞中内向整流钾电流中的作用。发现这种抑制作用在长期应用中更有效,表明钙调蛋白激酶 II 通路参与了这一过程 (Ma 等人,2016)。

抑制心脏细胞中的钠电流

已经探索了比普利地尔与心脏细胞中钠通道的相互作用,表明其能够产生强直阻断并改变失活曲线,从而影响心脏动作电位。这表明在治疗心脏心律失常方面具有潜在的治疗应用 (Nawada 等人,1995)。

抗心律失常治疗中的药理学

比普利地尔的多种治疗作用,包括钙内流阻断、钙调蛋白拮抗和钠钙交换抑制,已得到广泛研究。这些作用赋予其在抗心律失常治疗中的重要作用,特别是在室性心律失常等疾病中 (Gill 等人,1992)。

房颤转换

研究表明比普利地尔在将持续性房颤转化为窦性心律方面有效,表明其在治疗心脏心律失常方面的潜力 (Fujiki 等人,2003)。

对丝状病毒的疗效

一项关于比普利地尔在马尔堡病毒病小鼠模型中的疗效的研究揭示了其广谱抗丝状病毒活性,鼓励进一步研究其作为此类感染治疗剂的用途 (DeWald 等人,2018)。

调节 KATP 通道和心脏保护

比普利地尔打开线粒体 KATP 通道和阻断肌膜 KATP 通道的独特能力与其直接心脏保护作用有关,突出了其在减轻缺血性损伤的同时控制心律失常的潜力 (Sato 等人,2006)。

清除自由基的活性

比普利地尔作为清除自由基,特别是 .OH 自由基的能力已经得到证实。据信这种特性有助于其在心肌缺血中的治疗活性 (Constantin 等人,1990)。

对心肌纤维的电生理影响

已经研究了比普利地尔对分离的犬和兔心肌纤维的电生理特性的影响,揭示了其对动作电位幅度和持续时间以及最大舒张电位的影响 (Kato & Singh, 1986)。

房颤中的药代动力学特性

一项人群药代动力学研究强调年龄是房颤患者比普利地尔表观清除率的一个影响因素,提供了对其剂量-浓度关系和过度 QT 延长风险因素的见解 (Shiga 等人,2013)。

安全和危害

未来方向

属性

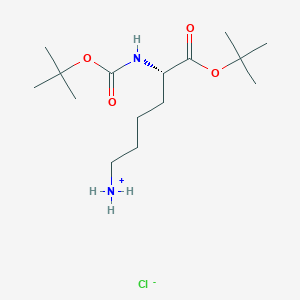

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEATEWHFDRYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68099-86-5 (mono-hydrochloride), 74764-40-2 (mono-hydrochloride, mono-hydrate) | |

| Record name | Bepridil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022663 | |

| Record name | Bepridil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bepridil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 6.55e-03 g/L | |

| Record name | Bepridil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bepridil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bepridil has inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle, interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels. Bepridil inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle. This has been demonstrated in isolated myocardial and vascular smooth muscle preparations in which both the slope of the calcium dose response curve and the maximum calcium-induced inotropic response were significantly reduced by bepridil. In cardiac myocytes in vitro, bepridil was shown to be tightly bound to actin. Bepridil regularly reduces heart rate and arterial pressure at rest and at a given level of exercise by dilating peripheral arterioles and reducing total peripheral resistance (afterload) against which the heart works. | |

| Record name | Bepridil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Bepridil | |

CAS RN |

64706-54-3 | |

| Record name | Bepridil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64706-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepridil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bepridil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEPRIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/755BO701MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bepridil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)

![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)